![molecular formula C8H7BrN2O B581222 5-broMo-N-Methylbenzo[d]oxazol-2-aMine CAS No. 1267429-81-1](/img/structure/B581222.png)

5-broMo-N-Methylbenzo[d]oxazol-2-aMine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

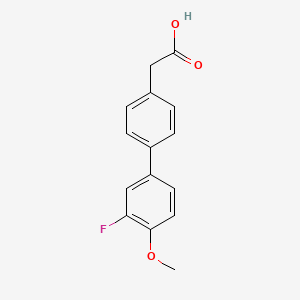

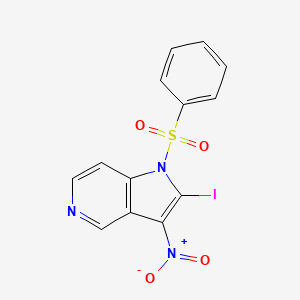

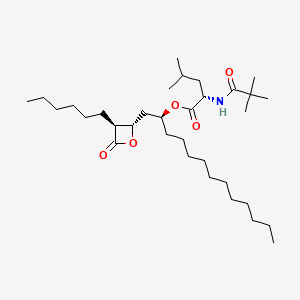

5-broMo-N-Methylbenzo[d]oxazol-2-aMine is a heterocyclic derivative and can be used as an intermediate in organic synthesis . It has shown anthelmintic activity and low cytotoxicity .

Synthesis Analysis

The synthesis of 5-broMo-N-Methylbenzo[d]oxazol-2-aMine involves adding solid bromide to a stirred solution of 2-amino-4-bromophenol in methanol at room temperature .Molecular Structure Analysis

The molecular structure of 5-broMo-N-Methylbenzo[d]oxazol-2-aMine is represented by the formula C7H5BrN2O .Chemical Reactions Analysis

The reaction for the synthesis of 5-broMo-N-Methylbenzo[d]oxazol-2-aMine is triggered by methylation of the thiol functional group to form the methyl sulfide intermediate. This facilitates a smooth nucleophilic addition-elimination reaction with gaseous methylamine generated in situ from N-methylformamide .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-broMo-N-Methylbenzo[d]oxazol-2-aMine can be found in various databases such as PubChem .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmacologically Active Compounds :

- Chapman et al. (1971) explored the synthesis of various amines and thiouronium salts from ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, including derivatives like 5-bromo-3-methylbenzo[b]thiophen, which are crucial in pharmacological studies (Chapman et al., 1971).

Key Intermediate in Anti-Cancer Drug Synthesis :

- Cao Sheng-li (2004) reported that bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, related to the 5-bromo compound, is a key intermediate for synthesizing drugs that inhibit thymidylate synthase, a target in anti-cancer therapies (Cao Sheng-li, 2004).

Investigation of 2-Aminobenzoxazole Derivatives :

- Simov and Davidkov (1981) synthesized a variety of 2-aminobenzoxazoles, including 5-bromo derivatives. These compounds were analyzed using IR spectroscopy to understand their structural properties in solution and solid state (Simov & Davidkov, 1981).

Formation of Tetracyclic Compounds :

- Soman and Thaker (2010) demonstrated the synthesis of tetracyclic aza-naphthalen-9-ones and oxa-naphthalen-9-one using bromination and condensation processes involving derivatives like 2-bromo-1-methylbenzo[f]chromen-3-one (Soman & Thaker, 2010).

Microwave-Assisted Synthesis for Drug Discovery :

- Chanda et al. (2012) developed a novel synthetic approach using microwave irradiation to create benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives on ionic liquid support, a methodology that can be applied in drug discovery programs (Chanda et al., 2012).

Synthesis of Fluorescent Derivatives for Biopolymer Labeling :

- Crovetto et al. (2008) synthesized a fluorescent xanthenic derivative, useful for labeling amine residues in biopolymers, indicating potential applications in biochemical and medical research (Crovetto et al., 2008).

Development of N,5-Diaryloxazole-2-amine Pharmacophores :

- Lintnerová et al. (2015) discussed the synthesis of N,5-diaryloxazole-2-amine-containing compounds, highlighting their broad biological exploitation in areas like antitumor and anti-inflammatory activities (Lintnerová et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N-methyl-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJRMRFXDUUUFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(O1)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-methyl-1,3-benzoxazol-2-amine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

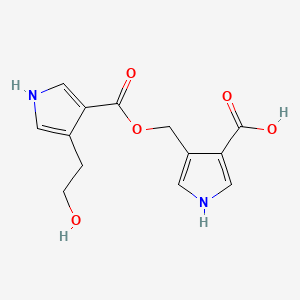

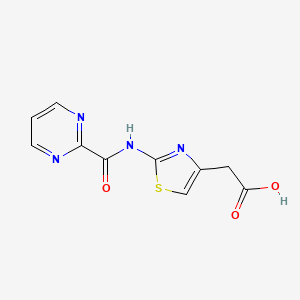

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)